2,6-Dihydroxy-2-phenylchroman-4-one
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Overview
Description
2,6-Dihydroxyflavone is a naturally occurring flavonoid compound with the molecular formula C15H10O4. It is part of the larger flavonoid family, which is known for its diverse biological activities. This compound is characterized by the presence of two hydroxyl groups at the 2 and 6 positions on the flavone backbone. Flavonoids, including 2,6-dihydroxyflavone, are widely distributed in the plant kingdom and are known for their antioxidant, anti-inflammatory, and potential therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dihydroxyflavone typically involves the use of flavone precursors. One common method is the hydroxylation of flavone at the 2 and 6 positions. This can be achieved through various chemical reactions, including the use of hydroxylating agents such as hydrogen peroxide in the presence of catalysts like iron or copper salts .
Industrial Production Methods: Industrial production of 2,6-dihydroxyflavone may involve microbial transformation processes. For instance, the demethylation of 6-methoxyflavone using microbial enzymes can yield 2,6-dihydroxyflavone. This method is advantageous due to its specificity and efficiency in producing high yields of the desired compound .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dihydroxyflavone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydroflavones.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the flavone structure.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, sulfonating agents.
Major Products: The major products formed from these reactions include various hydroxylated, methoxylated, and halogenated flavones, depending on the specific reagents and conditions used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2,6-dihydroxyflavone involves its interaction with various molecular targets and pathways:
Neuroprotective Effects: It acts on the brain-derived neurotrophic factor (BDNF) pathway, enhancing neuronal survival and function.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and modulates the activity of enzymes involved in the inflammatory response.
Antioxidant Effects: It scavenges free radicals and upregulates the expression of antioxidant enzymes.
Comparison with Similar Compounds
- 6-Hydroxyflavone
- 7,8-Dihydroxyflavone
- 4’,6-Dihydroxyflavone
Comparison: 2,6-Dihydroxyflavone is unique due to its specific hydroxylation pattern, which imparts distinct biological activities. Compared to 7,8-dihydroxyflavone, which is known for its strong neuroprotective effects, 2,6-dihydroxyflavone exhibits a broader range of activities, including significant anti-inflammatory and antioxidant properties .
Properties
Molecular Formula |
C15H12O4 |
---|---|
Molecular Weight |
256.25 g/mol |
IUPAC Name |
2,6-dihydroxy-2-phenyl-3H-chromen-4-one |
InChI |
InChI=1S/C15H12O4/c16-11-6-7-14-12(8-11)13(17)9-15(18,19-14)10-4-2-1-3-5-10/h1-8,16,18H,9H2 |
InChI Key |
WHUIECGZLKIGIH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C2=C(C=CC(=C2)O)OC1(C3=CC=CC=C3)O |
Origin of Product |
United States |
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